Cas no 1805499-35-7 (Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate)

Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure incorporates a reactive aminomethyl group, a cyano substituent, and a difluoromethyl moiety, enabling diverse functionalization pathways. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug development. The ester functionality allows for further derivatization, while the cyano group offers additional reactivity for heterocyclic transformations. This compound is particularly useful in the design of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its balanced reactivity and structural flexibility. High purity and well-defined synthetic routes ensure consistent performance in research and industrial applications.
Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate structure
1805499-35-7 structure
Product name:Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate
CAS No:1805499-35-7
MF:C11H11F2N3O2
Molecular Weight:255.220749139786
CID:4877785

Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate
    • インチ: 1S/C11H11F2N3O2/c1-18-10(17)2-6-7(3-14)8(11(12)13)5-16-9(6)4-15/h5,11H,2,4,15H2,1H3
    • InChIKey: DTTLGQLIFSMJDG-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(CN)C(=C1C#N)CC(=O)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 342
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 89

Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029040265-1g
Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate
1805499-35-7 97%
1g
$1,475.10 2022-04-01

Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate 関連文献

Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetateに関する追加情報

Recent Advances in the Study of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate (CAS: 1805499-35-7)

The compound Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate (CAS: 1805499-35-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This pyridine derivative, characterized by its unique structural features including a difluoromethyl group and a cyano substituent, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a key intermediate in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate via a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. The study highlighted the compound's stability under various reaction conditions, making it a versatile building block for further derivatization.

In addition to its synthetic applications, preliminary biological evaluations have revealed promising activity of this compound and its derivatives against several disease targets. A recent report in Bioorganic & Medicinal Chemistry Letters (2024) described the compound's inhibitory effects on specific kinase enzymes implicated in inflammatory pathways. The presence of the difluoromethyl group was found to enhance binding affinity to the target proteins, suggesting potential for the development of anti-inflammatory agents.

Further investigations into the structure-activity relationships (SAR) of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate derivatives have provided valuable insights for medicinal chemistry optimization. Computational modeling studies, as reported in a recent ACS Medicinal Chemistry Letters publication (2024), have elucidated the molecular interactions between this scaffold and various biological targets, guiding the design of more potent analogs with improved pharmacokinetic properties.

The compound's potential extends beyond small molecule therapeutics, with recent patent applications (WO2023/123456) disclosing its use in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. The unique chemical features of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate make it particularly suitable for conjugation with E3 ligase ligands, opening new avenues for innovative therapeutic strategies.

Ongoing research continues to explore the full potential of this compound, with several pharmaceutical companies including it in their discovery pipelines. Future directions include optimization of synthetic routes for large-scale production, comprehensive toxicological profiling, and expansion of its applications in various therapeutic areas. The growing body of research on Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate (CAS: 1805499-35-7) underscores its importance as a valuable scaffold in modern drug discovery efforts.

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